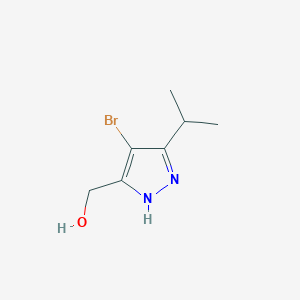
(4-Bromo-5-isopropyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-isopropyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, characterized by a bromine atom at the 4th position and an isopropyl group at the 5th position of the pyrazole ring, is of significant interest due to its unique structural and chemical properties.
Preparation Methods
The synthesis of (4-Bromo-5-isopropyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Reaction Conditions: The bromination reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled temperature conditions.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity.
Chemical Reactions Analysis
(4-Bromo-5-isopropyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
(4-Bromo-5-isopropyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-5-isopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
(4-Bromo-5-isopropyl-1H-pyrazol-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-Bromo-1-isopropyl-1H-pyrazole, 5-Bromo-1-isopropyl-1H-pyrazole, and 4-Iodo-1-isopropyl-1H-pyrazole share structural similarities.
Uniqueness: The presence of the hydroxymethyl group at the 3rd position in this compound distinguishes it from other pyrazole derivatives.
Properties
Molecular Formula |
C7H11BrN2O |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
(4-bromo-3-propan-2-yl-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C7H11BrN2O/c1-4(2)7-6(8)5(3-11)9-10-7/h4,11H,3H2,1-2H3,(H,9,10) |
InChI Key |
PQXOIVXOTWLVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















